1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one
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Overview
Description
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one is an organic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenyl ring and an ethanone group. This compound is known for its unique chemical properties, including high stability and significant electronic effects due to the presence of the trifluoromethyl group .
Preparation Methods
The synthesis of 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed by reacting a suitable precursor with a trifluoromethylating agent.
Attachment to the Phenyl Ring: The cyclopropyl ring is then attached to a phenyl ring through a substitution reaction.
Formation of the Ethanone Group: Finally, the ethanone group is introduced through an oxidation reaction.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one can be compared with other similar compounds such as:
4’-Trifluoromethylacetophenone: This compound also contains a trifluoromethyl group and a phenyl ring but lacks the cyclopropyl ring, making it less sterically hindered.
1-[4-(Trifluoromethyl)phenyl]ethan-1-ol: This compound has an alcohol group instead of an ethanone group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, cyclopropyl ring, and ethanone group, which together confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11F3O |
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Molecular Weight |
228.21 g/mol |
IUPAC Name |
1-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]ethanone |
InChI |
InChI=1S/C12H11F3O/c1-8(16)9-2-4-10(5-3-9)11(6-7-11)12(13,14)15/h2-5H,6-7H2,1H3 |
InChI Key |
WUTRCAACSOSTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2(CC2)C(F)(F)F |
Origin of Product |
United States |
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